(E)-N-([1,1'-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine
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Overview
Description
(E)-N-([1,1’-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine is an organic compound that features a biphenyl group and a pyridine moiety connected through a methanimine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-([1,1’-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine typically involves the condensation reaction between 4-aminobiphenyl and 2-pyridinecarboxaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for (E)-N-([1,1’-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-([1,1’-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the biphenyl and pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted biphenyl or pyridine derivatives.
Scientific Research Applications
(E)-N-([1,1’-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of (E)-N-([1,1’-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine involves its interaction with specific molecular targets. The biphenyl and pyridine moieties allow the compound to bind to metal ions, forming stable complexes. These complexes can then interact with biological molecules, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the metal ion involved.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-([1,1’-Biphenyl]-4-yl)-1-(pyridin-3-yl)methanimine
- (E)-N-([1,1’-Biphenyl]-4-yl)-1-(pyridin-4-yl)methanimine
- (E)-N-([1,1’-Biphenyl]-4-yl)-1-(quinolin-2-yl)methanimine
Uniqueness
(E)-N-([1,1’-Biphenyl]-4-yl)-1-(pyridin-2-yl)methanimine is unique due to the specific positioning of the pyridine moiety at the 2-position, which influences its binding properties and reactivity. This positional isomerism can lead to differences in the stability and biological activity of the compound compared to its analogs.
Properties
CAS No. |
189942-60-7 |
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Molecular Formula |
C18H14N2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
N-(4-phenylphenyl)-1-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C18H14N2/c1-2-6-15(7-3-1)16-9-11-17(12-10-16)20-14-18-8-4-5-13-19-18/h1-14H |
InChI Key |
QLLPZILEUSWSFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N=CC3=CC=CC=N3 |
Origin of Product |
United States |
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